Chlorine Substitution Enhances Lipophilicity and Alters Receptor Interactions vs. Nicotine
The substitution of a hydrogen atom with a chlorine atom on the pyridine ring significantly increases the lipophilicity of rac 2-Chloro Nicotine compared to unsubstituted nicotine. This is evidenced by its partition coefficient. The higher LogP value predicts enhanced membrane permeability and altered tissue distribution, which are critical factors in ligand-receptor interaction studies and in vivo pharmacokinetics [1]. While no direct binding data for rac 2-Chloro Nicotine was found, the structural modification is known to influence nAChR binding and metabolic stability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.2 (calculated) [1] |
| Comparator Or Baseline | Nicotine: XLogP3: 1.2 (calculated) [1] |
| Quantified Difference | LogP increase of 1.0 unit (approximately 10x greater partition) |
| Conditions | Computational prediction (XLogP3 method) |
Why This Matters
A 1.0-unit increase in LogP indicates a significant shift in physicochemical properties, which directly impacts the compound's ability to cross biological membranes and interact with lipid-rich environments, such as the central nervous system.
- [1] Kuujia. (2025). Cas no 871894-35-8 (rac 2-Chloro Nicotine). Computed Properties. Retrieved from https://www.kuujia.com/cas-871894-35-8.html View Source
- [2] COSMO BIO. (2025). rac 2-Chloro Nicotine (Product Page). Retrieved from https://search.cosmobio.co.jp/view/p_view.asp?PrimaryKeyValue=12604190&ServerKey=&selPrice=1 View Source
